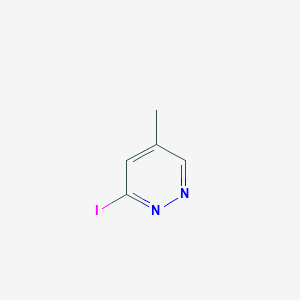

3-Iodo-5-methylpyridazine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-5-methylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2/c1-4-2-5(6)8-7-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNBPUUXVMMBKOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1702869-07-5 | |

| Record name | 3-iodo-5-methylpyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Halogenated Pyridazines in Contemporary Organic Chemistry

Halogenated heterocyclic compounds are crucial intermediates in organic synthesis. chemicalbook.com The presence of a halogen atom, such as iodine, on a pyridazine (B1198779) ring significantly influences the molecule's electronic properties and reactivity. This halogen substituent can serve as a leaving group in nucleophilic substitution reactions or as a reactive site for various transition metal-catalyzed cross-coupling reactions. chemicalbook.com

The carbon-iodine bond is particularly useful in this regard due to its relatively lower bond strength compared to other carbon-halogen bonds, making iodinated heterocycles highly reactive synthons. This reactivity allows for the facile introduction of a wide array of functional groups, including aryl, alkynyl, and amino moieties, through well-established methodologies like Suzuki, Sonogashira, and Buchwald-Hartwig couplings. evitachem.com These transformations are fundamental in the construction of complex molecular architectures with desired electronic and biological properties.

Overview of Pyridazine Core Structures in Chemical Synthesis

The pyridazine (B1198779) ring is a unique π-deficient system due to the presence of two adjacent electron-withdrawing nitrogen atoms. chemicalbook.com This electronic characteristic makes the pyridazine nucleus susceptible to nucleophilic attack and influences the reactivity of its substituents. chemicalbook.com The inherent polarity and hydrogen bonding capabilities of the pyridazine core also contribute to its utility in molecular recognition and drug design. clockss.org

Pyridazine and its derivatives are found in a variety of biologically active compounds and are considered important pharmacophores. Current time information in Santa Cruz, CA, US.bohrium.com They are utilized as scaffolds in the development of pharmaceuticals and agrochemicals. Current time information in Santa Cruz, CA, US.bohrium.com The versatility of the pyridazine core allows for the synthesis of diverse libraries of compounds for screening in drug discovery programs. arctomsci.com

Historical Context and Evolution of Research on Iodopyridazines

Direct Synthesis Approaches for this compound

Direct synthesis approaches aim to construct the this compound framework from acyclic precursors or through direct functionalization of the parent heterocycle.

One of the foundational methods for creating the pyridazine core is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648). arkat-usa.org For 3-methylpyridazine (B156695), this would necessitate a suitably substituted 1,4-dicarbonyl precursor. A more contemporary approach involves the one-pot, three-component reaction of β-ketoesters with arylglyoxals in the presence of hydrazine hydrate, which yields highly functionalized pyridazines. arkat-usa.org A reported industrial process for the synthesis of the parent 3-methylpyridine (B133936) involves reacting formaldehyde, paracetaldehyde, ammonia, and acetic acid at high temperatures and pressures. google.comgoogle.com

Once the 3-methylpyridazine core is formed, direct iodination can be explored. However, the electron-deficient nature of the pyridazine ring makes direct electrophilic substitution challenging. For the isomeric 6-methylpyridazine, several direct iodination strategies have been reported which could be adapted for the 5-methyl isomer. These include:

Directed Ortho-Metalation (DoM): This involves the deprotonation at the carbon adjacent to a directing group, followed by quenching with an electrophile. For 6-methylpyridazine, lithiation using a strong base like lithium diisopropylamide (LDA) at low temperatures (-78°C) selectively deprotonates the C3 position, and subsequent quenching with molecular iodine (I₂) can afford 3-iodo-6-methylpyridazine (B177825) in yields of 50-60%. A similar strategy could be envisioned for 3-methylpyridazine to yield 3-iodo-4-methylpyridazine or for 4-methylpyridazine (B73047) to target the 3- or 5-positions.

Iodination with Iodine Monochloride (ICl): The use of ICl in nitric acid at elevated temperatures (50–80°C) has been used to iodinate the 3-position of 6-methylpyridazine, albeit in modest yields of 30–40%, often accompanied by over-iodination byproducts.

Indirect Synthetic Routes via Precursor Functionalization

Indirect routes involve the synthesis of a substituted 5-methylpyridazine precursor, which is then converted to the final iodo-compound.

The iodination of pre-formed pyridazine and analogous pyridine (B92270) rings is a common strategy. Due to the electron-deficient character of the pyridazine nucleus, these reactions often require activating conditions or precursors. thieme-connect.de A widely applicable method for introducing an iodine atom onto a heterocyclic ring is through the Sandmeyer reaction. This multi-step process involves:

Formation of an Amine Precursor: Synthesis of the corresponding amino-methylpyridazine (e.g., 3-amino-5-methylpyridazine). This can be achieved by nitrating a methylpyridazine N-oxide followed by reduction of the nitro group.

Diazotization: The amine is treated with a diazotizing agent, such as sodium nitrite (B80452) in a strong acid (e.g., sulfuric acid), at low temperatures (typically -10°C to 0°C) to form a diazonium salt intermediate.

Iodination: The diazonium salt is subsequently treated with an iodide source, such as potassium iodide (KI) or sodium iodide (NaI), to replace the diazo group with iodine. This method has been reported for the synthesis of 3-iodo-6-methylpyridazine from its amine precursor with yields around 56%.

Direct iodination of the analogous compound 3-methylpyridine can be achieved using iodine (I₂) in the presence of an oxidizing agent like nitric acid or hydrogen peroxide under reflux conditions.

A powerful method for synthesizing iodoarenes and iodoheterocycles is through a halogen exchange reaction, often referred to as the Finkelstein reaction. science.govmanac-inc.co.jp This SNAr (nucleophilic aromatic substitution) reaction involves treating a chloro- or bromo-substituted precursor with an iodide salt, typically NaI or KI, in a suitable polar aprotic solvent like acetone (B3395972) or acetonitrile (B52724). manac-inc.co.jp

The reaction equilibrium is driven towards the product by the precipitation of the less soluble sodium or potassium chloride/bromide in the organic solvent. This strategy is advantageous as chloro- and bromo-pyridazines are often more readily accessible than their iodo counterparts. For instance, the synthesis of 2-iodo-3-methylpyridine (B1296433) has been accomplished by reacting 2-bromo-3-methylpyridine (B184072) with sodium iodide and trimethylsilyl (B98337) chloride. unifr.ch Similarly, 3-chloro-5-methylpyridazine (B1632481) could serve as a viable precursor for this compound via this halogen exchange methodology.

| Precursor | Reagents | Product | Key Features | Reference |

|---|---|---|---|---|

| Aryl/Heteroaryl Chloride | NaI or KI | Aryl/Heteroaryl Iodide | Reversible; driven by precipitation of NaCl/KCl. | manac-inc.co.jp |

| Aryl/Heteroaryl Bromide | NaI or KI | Aryl/Heteroaryl Iodide | Generally faster than from chloro-precursor. | manac-inc.co.jp |

| 2-Bromo-3-methylpyridine | NaI, Trimethylsilyl chloride | 2-Iodo-3-methylpyridine | Example of halogen exchange on a related heterocycle. | unifr.ch |

Oxidative dehydrazination provides a method for the transformation of hydrazinopyridazines. thieme-connect.de These precursors are typically accessible through the hydrazinolysis of the corresponding halogenated pyridazines. thieme-connect.dejst.go.jp The protocol involves the oxidation of the hydrazino group (-NHNH₂). The N-N bond of the hydrazino substituent is dehydrogenated, leading to the spontaneous elimination of molecular nitrogen and formation of the target product. thieme-connect.de

While often used to introduce hydrogen (reductive dehalogenation via a hydrazino intermediate), this method can also be adapted for halogenation. The reaction can be carried out using various oxidizing agents. For instance, treatment of a hydrazinopyridazine with aqueous iodine/potassium iodide can facilitate the transformation. thieme-connect.de This suggests a potential route where 3-hydrazino-5-methylpyridazine is treated with an iodine-based oxidant to yield this compound.

Radicalic Synthetic Pathways to Functionalized Iodopyridazines

Radical chemistry offers alternative pathways for the functionalization of electron-deficient heteroaromatics like pyridazines. These methods can provide unique reactivity and selectivity compared to traditional ionic reactions.

A notable radical reaction is the introduction of ester groups into the pyridazine nucleus. Research has demonstrated the successful radicalic ethoxycarbonylation at positions 4 and 5 of 3-iodopyridazines. While the specific substrate this compound was not detailed, the closely related isomer, 3-iodo-6-methylpyridazine, has been studied extensively.

The reaction proceeds via the redox decomposition of the oxyhydroperoxide of ethyl pyruvate (B1213749), which generates nucleophilic carbon-centered radicals. This is typically carried out in a two-phase system of sulfuric acid and an organic solvent like toluene. The protonated iodopyridazine undergoes ethoxycarbonylation, yielding trifunctional pyridazine building blocks in a single step. For 3-iodo-6-methylpyridazine, this method afforded diethyl 3-iodo-6-methylpyridazine-4,5-dicarboxylate in excellent yield.

| Substrate | Reagents | Solvent System | Product | Yield |

|---|---|---|---|---|

| 3-Iodo-6-methylpyridazine | Ethyl pyruvate, H₂O₂, H₂SO₄, FeSO₄·7H₂O | Toluene/Water | Diethyl 3-iodo-6-methylpyridazine-4,5-dicarboxylate | 94% |

This reaction highlights the utility of the iodo-substituent as a stable directing group and functional handle that is preserved under these radical conditions, allowing for the synthesis of polysubstituted pyridazines.

Investigation of Radical Intermediates in Synthetic Transformations

The involvement of radical intermediates offers a powerful and alternative pathway for the functionalization of heterocyclic systems like pyridazine. These high-energy species can participate in reactions that are often complementary to traditional ionic pathways, enabling the formation of unique chemical bonds.

Research into pyridyl radicals, which can be generated from the corresponding pyridyl halides, has shown they are effective partners in coupling reactions. nih.gov The single-electron transfer (SET) to a pyridyl halide can lead to the formation of a radical anion, which then rapidly dissociates to produce the pyridyl radical. nih.gov This approach allows for regiospecific radical formation, a key advantage in complex molecule synthesis. nih.gov While much of the research has focused on pyridine systems, the principles are applicable to diazines like pyridazine. For instance, the reaction of 3-chloro-6-methylpyridazine (B130396) with acetaldehyde (B116499) in an acidic aqueous solution using the Fenton system generates a nucleophilic acetyl radical. bbhegdecollege.com This radical then attacks the electrophilic C4 position of the pyridazinium salt, demonstrating a successful radical-based C-C bond formation on a pyridazine core. bbhegdecollege.com

Computational studies, such as those using density functional theory (DFT), have been instrumental in understanding these mechanisms. For related pyridine syntheses, DFT calculations have shown that a radical-radical cross-coupling pathway can be more energetically favorable than a traditional Minisci-type addition. rsc.org These studies suggest that intermediates like boryl-stabilized radicals can play a key role in the C-C bond-forming step. researchgate.net The exploration of such dearomatized radical intermediates provides a modern approach to forming bipyridine and, by extension, bipyridazine systems. researchgate.net The general applicability of radical-based methods is particularly suited to heterocyclic chemistry due to their tolerance of polar and Lewis basic functional groups, which can be problematic in other reaction paradigms. nih.gov

Table 1: Examples of Radical Reactions in Heterocycle Synthesis

| Heterocycle System | Radical Precursor/Reagent | Reaction Type | Key Finding | Reference |

| Pyridine | Pyridyl Halides | Photoredox Catalysis | Regiospecific formation of pyridyl radicals for alkylation. | nih.gov |

| Pyridine | Pyridyl Phosphonium Salts / Cyanopyridines | Electron-Transfer Reaction | Development of pyridine-pyridine coupling via dearomatized radical intermediates. | researchgate.net |

| Pyridazine | 3-Chloro-6-methylpyridazine / Acetaldehyde | Fenton System | Generation of a nucleophilic acetyl radical for C-C bond formation at the C4 position. | bbhegdecollege.com |

| Pyridine | 4-Cyanopyridine / Bis(pinacolato)diboron | Radical Addition/C-C Coupling | In-situ generation of a pyridine-boryl radical for synthesis of 4-substituted pyridines. | researchgate.net |

Catalytic Methods in this compound Synthesis

Catalytic methods are central to the efficient and selective synthesis of halogenated heterocycles. Transition metals and iodine-promoted systems are particularly prominent, offering mild reaction conditions and high functional group tolerance, which are essential for modern organic synthesis. nih.gov These methods often provide access to complex molecular architectures from readily available starting materials in an atom-economical fashion. nih.gov

Transition Metal-Catalyzed Approaches (e.g., Copper, Palladium)

Transition metals, especially copper and palladium, are workhorses in heterocyclic synthesis, facilitating a variety of transformations including cross-coupling and C-H functionalization reactions. acs.org

Copper-catalyzed reactions are widely used for the synthesis of nitrogen-containing heterocycles. For instance, an Ullmann-type coupling using a copper(I) iodide/1,10-phenanthroline system can be employed to couple 3-amino-6-methylpyridazine (B91928) with aryl iodides. While this example illustrates a C-N bond formation, similar copper-based systems are crucial for iodination reactions. The synthesis of 3-iodo-imidazo[1,2-a]pyridines, a related fused heterocyclic system, highlights the importance of a copper catalyst; in its absence, the non-iodinated product becomes the major species. nih.govbeilstein-journals.org This demonstrates the direct role of the copper catalyst in promoting the iodination step.

Palladium catalysis is another cornerstone of modern synthetic chemistry, renowned for its role in cross-coupling reactions like the Suzuki-Miyaura coupling. The π-deficient nature of the pyridazine ring makes the iodine atom in compounds like this compound highly susceptible to palladium-catalyzed couplings. Beyond its use in reactions of iodo-pyridazines, palladium is also used in their synthesis. Palladium-catalyzed methods have been developed for the synthesis of various substituted pyridines and other heterocycles, showcasing the versatility of this metal in constructing the core ring structure which can then be halogenated. organic-chemistry.org

Table 2: Selected Transition Metal-Catalyzed Reactions for Heterocycle Synthesis

| Catalyst System | Heterocycle | Reaction Type | Yield | Reference |

| CuI/1,10-phenanthroline | 3-(Arylamino)-6-methylpyridazine | Ullmann-Type Coupling | Up to 65% | |

| Cu(OAc)₂ | 3-Vinylimidazo[1,2-a]pyridines | C-H Functionalization | Good | nih.gov |

| Pd(OAc)₂/Ag₂CO₃ | 3,5-Diarylimidazo[1,2-a]pyridines | C-H Amination | 37-48% | nih.gov |

| I₂/CuO | Imidazo[1,2-a]pyridines | Tandem Cyclization/Iodination | Good | nih.gov |

Iodine-Promoted Reactions for Halogenated Heterocycles

Molecular iodine (I₂) has emerged as an inexpensive, readily available, and effective promoter or catalyst for a wide range of organic transformations, including the synthesis of halogenated heterocycles. organic-chemistry.org These reactions often proceed under mild conditions and can be environmentally benign, sometimes using water as a solvent. nih.gov

Iodine can act as a catalyst to promote the condensation and subsequent cyclization of starting materials. For example, the synthesis of 2-arylimidazo[1,2-a]pyridines can be achieved by reacting 2-aminopyridines with aryl methyl ketones in the presence of a catalytic amount of iodine. nih.gov This methodology has been successfully applied to the gram-scale synthesis of the drug zolimidine. nih.gov Similarly, iodine promotes the synthesis of polysubstituted pyridines from β-keto esters, chalcones, and ammonium (B1175870) acetate. sioc-journal.cn

In many cases, iodine is not just a catalyst for cyclization but also the source of the halogen atom in the final product. A one-pot tandem reaction promoted by an I₂/CuO system for the synthesis of imidazo[1,2-a]pyridines involves an iodine-promoted formation of an iodo-intermediate which then undergoes nucleophilic substitution and cyclization. nih.gov This strategy of using iodine to facilitate both bond formation and halogenation is a powerful tool for efficiently constructing complex halogenated heterocycles like this compound from simpler precursors.

Palladium-Catalyzed Cross-Coupling Reactions

Nucleophilic Substitution Reactions Involving the Iodine Moiety

The iodine atom in this compound is susceptible to nucleophilic substitution, enabling the introduction of various functional groups. smolecule.com This reactivity is a cornerstone of its synthetic utility.

One of the most significant applications of nucleophilic substitution on this compound is in palladium-catalyzed cross-coupling reactions. clockss.org These reactions, such as the Suzuki-Miyaura coupling, are fundamental for forming new carbon-carbon bonds. evitachem.com In these transformations, this compound acts as an electrophile that reacts with organometallic reagents, like aryl or vinyl boronates, in the presence of a palladium catalyst to create more complex molecules. evitachem.com The reactivity of the iodine atom facilitates these coupling reactions, making it a preferred leaving group compared to other halogens like bromine or chlorine in similar pyridazine structures. researchgate.net

Beyond carbon-carbon bond formation, the iodine can be displaced by other nucleophiles. For instance, reactions with amines or thiols allow for the introduction of nitrogen- and sulfur-containing moieties, respectively. smolecule.com The specific conditions for these reactions, including the choice of base and solvent, can significantly influence the reaction's efficiency and regioselectivity. researchgate.net

It is important to note that the pyridazine ring itself is electron-deficient, a characteristic that enhances the electrophilicity of the carbon attached to the iodine atom and facilitates nucleophilic attack. evitachem.comresearchgate.net This inherent electronic property of the pyridazine system contributes to the successful application of this compound in a variety of nucleophilic substitution reactions.

Electrophilic Aromatic Substitution Patterns

The pyridazine ring in this compound is an electron-deficient system due to the presence of two adjacent nitrogen atoms. researchgate.netsnnu.edu.cnnih.gov This electron deficiency generally deactivates the ring towards electrophilic aromatic substitution (EAS) reactions, making them more challenging compared to electron-rich aromatic systems like benzene. snnu.edu.cnnih.govdalalinstitute.com When such reactions do occur, they typically require harsh conditions. smolecule.com

The directing effects of the existing substituents—the iodo group and the methyl group—play a crucial role in determining the position of any incoming electrophile.

Iodo Group: Halogens are generally deactivating yet ortho, para-directing in electrophilic aromatic substitution. However, in the context of the highly deactivated pyridazine ring, its influence is complex.

Methyl Group: The methyl group is an activating, ortho, para-directing group. smolecule.com

The inherent electronic nature of the pyridazine ring, being electron-deficient, favors nucleophilic attack over electrophilic substitution. nih.gov Electrophilic attack, when it happens, is predicted to occur at the C-3 position (meta to the ring nitrogens) under forcing conditions. nih.gov The presence of the methyl group at the 5-position and the iodine at the 3-position further complicates the prediction of a definitive substitution pattern without specific experimental data.

For related halogenated pyridines, electrophilic substitution reactions like nitration have been shown to require high temperatures and proceed with substitution at the 3-position. smolecule.com However, the combined electronic and steric effects of the iodo and methyl groups on this compound would dictate the specific outcome of any electrophilic substitution attempt.

Radical Reactions and Mechanistic Studies

Recent research has highlighted the involvement of this compound and related iodo-heterocycles in radical reactions, expanding their synthetic utility beyond traditional ionic pathways.

Radical intermediates can be generated from this compound through the homolytic cleavage of the carbon-iodine bond. smolecule.com This bond is the weakest among carbon-halogen bonds, making it susceptible to cleavage under photochemical conditions or in the presence of radical initiators. smolecule.com The resulting pyridyl radical is a reactive species that can participate in various transformations.

One notable application is in radicalic ethoxycarbonylation. clockss.org In this process, nucleophilic carbon-centered radicals, such as the ethoxycarbonyl radical, are generated and react with the protonated form of this compound. clockss.org This reaction introduces ester functionalities onto the pyridazine ring, specifically at positions 4 and 5, leading to the formation of polyfunctionalized pyridazine building blocks. clockss.org For instance, the reaction of 3-iodo-6-methylpyridazine with ethyl pyruvate oxyhydroperoxide in a sulfuric acid/toluene two-phase system yields diethyl 3-iodo-6-methylpyridazine-4,5-dicarboxylate in high yield. clockss.org

The stability of the pyridyl radical intermediate is influenced by the electron-deficient nature of the pyridazine ring, which can delocalize the unpaired electron. smolecule.com This stabilization facilitates the radical reactions and allows for the formation of new carbon-carbon bonds under relatively mild conditions. Mechanistic studies often employ radical trapping experiments to confirm the involvement of these radical intermediates. researchgate.net

Single Electron Transfer (SET) represents a key mechanism for initiating radical reactions involving iodoarenes, including this compound. acs.orgacs.org In a SET process, an electron is transferred from a donor to the iodoarene, leading to the formation of a radical anion. This radical anion can then fragment, cleaving the carbon-iodine bond to produce an aryl radical and an iodide anion. researchgate.net

This SET-initiated radical generation can be achieved through various methods, including the use of transition metals, photocatalysts, or electrochemical means. acs.orgacs.orgrsc.org For instance, palladium catalysts, often used in cross-coupling reactions, can operate via a radical pathway under certain conditions. beilstein-journals.org A Pd(0) species can undergo a single electron transfer to the aryl iodide, initiating a radical chain process. beilstein-journals.org

The resulting aryl radical can then participate in subsequent reactions, such as addition to π-systems or hydrogen atom abstraction. researchgate.netbbhegdecollege.com The SET mechanism provides an alternative to traditional two-electron pathways (like SNAr) for nucleophilic substitution and offers a route for reactions that are otherwise difficult to achieve. researchgate.net The study of SET mechanisms often involves probing for the intermediacy of radical ions. researchgate.net In the context of pyridazine chemistry, SET processes have been proposed in reactions involving electron transfer from a donor to a pyridazine derivative, leading to the formation of radical intermediates that drive the subsequent transformations. researchgate.net

Functionalization of the Methyl Group and Pyridazine Ring

Beyond reactions at the iodine position, the synthetic utility of this compound is expanded by the functionalization of its methyl group and the pyridazine ring itself.

The introduction of other halogens, such as fluorine and bromine, onto the this compound framework can lead to valuable polyhalogenated heterocyclic building blocks. These additional halogens can serve as handles for further selective transformations.

The synthesis of such compounds often involves multi-step sequences starting from a substituted pyridine or pyridazine precursor. evitachem.com For example, the introduction of a bromine atom can be achieved through bromination reactions using reagents like N-bromosuccinimide (NBS). smolecule.com The position of bromination would be directed by the existing substituents on the ring.

The synthesis of fluorinated pyridazines can be more challenging and often requires specialized fluorinating agents. tcichemicals.com These can be categorized as nucleophilic or electrophilic fluorinating agents. tcichemicals.com An improved Balz-Schiemann reaction, involving the diazotization of an aminopyridine in the presence of a fluoride (B91410) source, is one method for introducing fluorine. google.com

Quaternization Reactions of Pyridazine Nitrogen

The quaternization of pyridazine derivatives involves the alkylation of one of the ring nitrogen atoms, resulting in the formation of a positively charged pyridazinium salt. electronicsandbooks.comresearchgate.net This reaction is a fundamental process that modifies the electronic properties of the heterocyclic ring and provides intermediates for further synthetic transformations. researchgate.net The reaction of this compound with an alkylating agent, such as methyl iodide, is expected to yield a mixture of two isomeric pyridazinium salts, resulting from methylation at either the N1 or N2 position.

The site of quaternization in substituted pyridazines is primarily influenced by steric and electronic effects. electronicsandbooks.com A comprehensive study on the quaternization of various pyridazines with methyl iodide revealed that the composition of the resulting isomer mixture can be reliably analyzed using NMR spectroscopy. electronicsandbooks.com In many cases, pyridazines with a halogen atom adjacent to a nitrogen can undergo substitution of the halogen during quaternization. For instance, when a chlorine atom is adjacent to a nitrogen that gets quaternized, the positive charge on the nitrogen activates the adjacent chlorine for substitution by the iodide anion from the methyl iodide reagent. electronicsandbooks.com

In a study of the quaternization of multiple pyridazine derivatives, 3-iodo-6-methylpyridazine (an isomer of the title compound) was reacted with methyl iodide. electronicsandbooks.com The reaction yielded two products: 1,5-dimethyl-3-iodopyridazinium iodide and 1,3-dimethyl-5-iodopyridazinium iodide, with the former being the major isomer. For this compound, quaternization would similarly lead to two possible products: 1,5-dimethyl-3-iodopyridazinium iodide (methylation at N1) and 2,5-dimethyl-3-iodopyridazinium iodide (methylation at N2). The distribution of these products would depend on the interplay between the directing effects of the methyl and iodo substituents. The electron-donating methyl group at C5 would increase the nucleophilicity of the adjacent N1, while the bulky iodo group at C3 might sterically hinder attack at the adjacent N2.

Table 2: Quaternization Products of a Related Isomer

| Starting Material | Reagent | Major Isomer Product | Minor Isomer Product | Reference |

|---|---|---|---|---|

| 3-Iodo-6-methylpyridazine | Methyl Iodide | 1,6-Dimethyl-3-iodopyridazinium iodide | Not specified as minor, but formation of two isomers is typical. | electronicsandbooks.com |

Data derived from studies on analogous compounds. electronicsandbooks.com

The quaternization reaction is typically carried out using an alkyl halide, like methyl iodide, in a suitable solvent such as acetonitrile or benzene. electronicsandbooks.com The reaction temperature generally does not significantly affect the ratio of the isomeric products. electronicsandbooks.com The resulting pyridazinium salts are versatile intermediates for subsequent reactions. researchgate.net

Synthesis and Functionalization of 3 Iodo 5 Methylpyridazine Derivatives

Design Principles for Derivatives

The design of 3-iodo-5-methylpyridazine derivatives is guided by the unique electronic properties of the pyridazine (B1198779) ring and the reactivity of its substituents. The pyridazine ring is π-deficient, which influences its reactivity in various chemical reactions. The iodine atom at the 3-position is a key functional handle, readily participating in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings. This allows for the introduction of a wide range of aryl, heteroaryl, and alkynyl groups, enabling the exploration of diverse chemical space.

The methyl group at the 5-position also plays a crucial role in the design of derivatives. It can be functionalized through various reactions, including oxidation or condensation, to introduce new functional groups. For instance, condensation of the methyl group with reagents like dimethylformamide dimethyl acetal (B89532) (DMFDMA) can lead to the formation of enamine intermediates, which are precursors for the synthesis of fused heterocyclic systems. mdpi.com

Synthesis of Dihalogented and Trihalogenated Methylpyridazines

The synthesis of di- and trihalogenated methylpyridazines often starts from a suitable methylpyridazine precursor. Halogenation can be achieved through various methods, depending on the desired halogen and its position on the pyridazine ring. For instance, direct halogenation of a methylpyridine can introduce a halogen atom onto the ring. iodobenzene.ltd

The synthesis of more complex halogenated pyridazines can involve multi-step sequences. For example, a commercially available dihalogenated pyridine (B92270), such as 2-amino-5-bromo-3-iodopyridine, can serve as a starting material. nih.govacs.org This compound already possesses two different halogen atoms, offering opportunities for selective functionalization. The different reactivities of the bromo and iodo substituents allow for sequential cross-coupling reactions, enabling the controlled introduction of different groups at specific positions.

The synthesis of trihalogenated methylpyridazines can be achieved by further halogenation of a dihalogenated precursor. For example, a compound like 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) can be synthesized and subsequently fluorinated to yield 2,3-dichloro-5-(trifluoromethyl)pyridine. nih.gov This highlights the use of a methyl group as a precursor to a trihalomethyl group.

Table 1: Examples of Halogenated Pyridazine Derivatives and their Synthetic Precursors

| Derivative Name | Starting Material | Key Reaction Type |

| 2-Amino-5-bromo-3-iodopyridine | Commercially available | - |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | 2,3-Dichloro-5-(trichloromethyl)pyridine | Fluorination |

| 3-Iodo-6-methylpyridazine (B177825) | Not specified | Halogenation |

Development of Pyridinone and Related Oxygenated Derivatives

Pyridinone and its derivatives represent an important class of oxygenated pyridazines. These compounds can be synthesized through several routes, often involving the cyclization of acyclic precursors or the modification of existing pyridazine rings.

One common strategy for the synthesis of pyridinones involves the condensation of a β-ketoester with a hydrazine (B178648) derivative. This approach allows for the construction of the pyridazinone ring with various substituents. Another method involves the oxidation of a dihydropyridone to the corresponding pyridone. google.com

The introduction of an oxygen functionality can also be achieved through the reaction of a halogenated pyridazine with a suitable oxygen nucleophile. For instance, the coupling of iodo-oxazole derivatives with 2-pyridinone can lead to the formation of N-pyridin-2-one heterocycles. acs.org This reaction demonstrates the versatility of using halogenated pyridazines as precursors for oxygenated derivatives.

Furthermore, the synthesis of pyridopyridazinediones has been reported, starting from pyridazinone precursors. mdpi.com For example, the condensation of 4-methyl pyridazine-6-one with DMFDMA, followed by treatment with aniline, can lead to the formation of a pyridopyridazine-3,8-dione. mdpi.com

Table 2: Synthesis of Pyridinone and Oxygenated Derivatives

| Product | Starting Material(s) | Key Reaction/Method | Reference |

| Pyridopyridazine-3,8-dione | 4-Methyl pyridazine-6-one, DMFDMA, Aniline | Condensation/Cyclization | mdpi.com |

| N-Pyridin-2-one heterocycles | Iodo-oxazole, 2-Pyridinone | Copper-catalyzed C-N coupling | acs.org |

| 5-Methyl-3,4-dihydro-2(1H)-pyridone | Methyl 4-formylpentanoate, Ammonium (B1175870) hydroxide | Cyclization | google.com |

Synthesis of Pyridazine-Fused Heterocycles (e.g., Imidazopyridazines)

The fusion of a pyridazine ring with other heterocyclic systems, such as imidazole (B134444), leads to the formation of imidazopyridazines, a class of compounds with significant biological and chemical interest. dergipark.org.tr The synthesis of these fused systems often relies on the reactivity of functionalized pyridazines.

A common approach to imidazopyridazines involves the reaction of a 3-aminopyridazine (B1208633) with an α-haloketone. This reaction, known as the Tschitschibabin reaction, leads to the formation of the imidazole ring fused to the pyridazine core. For example, the reaction of 6-methyl-pyridazin-3-ylamine with a suitable α-haloketone can yield a substituted imidazo[1,2-b]pyridazine (B131497). google.com

Another strategy involves the cyclization of a suitably substituted pyridazine precursor. For instance, a copper-catalyzed formal aza-[3+2] cycloaddition reaction of pyridine derivatives with α-diazo oxime ethers can be used to synthesize imidazopyridazines. science.gov This method allows for the modular synthesis of a wide range of N-heterobicyclic compounds.

Furthermore, the synthesis of other fused heterocycles, such as pyrido[3,4-c]pyridazines, has been explored. mdpi.com These systems can be prepared from pyridazine precursors through various cyclization strategies. For example, the condensation of a methyl group on the pyridazine ring with DMFDMA can generate an enamine intermediate that can be further cyclized to form the fused pyridine ring. mdpi.com

A novel approach for the synthesis of heterocyclic fused pyridazine di-N-oxides, including triazole fused systems, has been described using a mild oxidant. rsc.org

Table 3: Synthesis of Pyridazine-Fused Heterocycles

| Fused Heterocycle | Starting Material(s) | Key Reaction/Method | Reference |

| Imidazo[1,2-b]pyridazine | 6-Methyl-pyridazin-3-ylamine, α-haloketone | Tschitschibabin reaction | google.com |

| Imidazopyridazines | Pyridine derivative, α-diazo oxime ether | Copper-catalyzed aza-[3+2] cycloaddition | science.gov |

| Pyrido[3,4-c]pyridazine-3,8-dione | 4-Methyl pyridazine-6-one, DMFDMA, Aniline | Condensation/Cyclization | mdpi.com |

| Triazole fused pyridazine di-N-oxide | Not specified | Oxidation | rsc.org |

Structure-Reactivity Relationships in this compound Derivatives

The reactivity of this compound derivatives is intrinsically linked to their molecular structure. The electron-withdrawing nature of the pyridazine ring, coupled with the presence of the iodo and methyl substituents, dictates the outcome of various chemical transformations.

The iodine atom at the 3-position is highly susceptible to nucleophilic substitution and is an excellent leaving group in transition metal-catalyzed cross-coupling reactions. researchgate.net This high reactivity is a direct consequence of the electron-deficient character of the pyridazine ring, which polarizes the C-I bond. The rate and efficiency of these coupling reactions can be influenced by the nature of the catalyst, ligands, and reaction conditions.

The methyl group at the 5-position also influences the reactivity of the molecule. Its electron-donating nature can slightly modulate the electronic properties of the pyridazine ring. Furthermore, the protons of the methyl group are acidic enough to be deprotonated by a strong base, allowing for condensation reactions and the formation of new C-C bonds. This reactivity is crucial for the synthesis of fused heterocyclic systems. mdpi.com

Spectroscopic Characterization and Advanced Analytical Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons (¹H) and carbon atoms (¹³C) within a molecule.

Proton NMR (¹H NMR) analysis provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For the pyridazine (B1198779) ring system, the chemical shifts of the ring protons are particularly informative. In the parent compound, 3-methylpyridazine (B156695), the protons resonate at specific chemical shifts (ppm). chemicalbook.com The introduction of a bulky, electron-withdrawing iodine atom at the C3 position significantly influences the electronic environment and, consequently, the chemical shifts of the remaining ring protons, typically causing them to shift downfield.

In related derivatives, such as 3-(9-(Julolidinyl)ethynyl)-6-methylpyridazine, the pyridazine protons appear as doublets in the aromatic region of the spectrum. semanticscholar.org For instance, two distinct doublets can be observed at 7.23 ppm and 7.42 ppm, each with a coupling constant (J) of 8.7 Hz, corresponding to the coupled protons on the pyridazine ring. semanticscholar.org The analysis of crude reaction mixtures by ¹H NMR is also a common practice to determine the conversion rates and the ratio of products. clockss.orgrsc.org

Table 1: Representative ¹H NMR Data for 3-Methylpyridazine Derivatives This table provides illustrative data from related compounds to infer the expected spectral characteristics of 3-Iodo-5-methylpyridazine.

| Compound | Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J) in Hz | Reference |

|---|---|---|---|---|---|

| 3-methylpyridazine | H-4, H-5 | 7.37 - 7.39 | Multiplet | - | chemicalbook.com |

| H-6 | 9.03 | Doublet | - | chemicalbook.com | |

| -CH₃ | 2.72 | Singlet | - | chemicalbook.com | |

| Diethyl 3-iodo-6-methylpyridazine-4,5-dicarboxylate | H-6 | 9.25 | Doublet | 5.1 | clockss.org |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of a molecule. The chemical shifts in ¹³C NMR are sensitive to the electronic nature of the carbon atoms. In pyridazine and its derivatives, the carbon atoms of the heterocyclic ring appear at distinct positions in the spectrum. researchgate.netchemicalbook.com For the parent 3-methylpyridazine, the carbon atoms have characteristic chemical shifts. chemicalbook.com

The introduction of an iodine atom directly onto the pyridazine ring, as in this compound, causes a significant shift in the resonance of the carbon atom to which it is attached (C3). The carbon-iodine bond results in the C3 signal appearing at a relatively upfield position compared to carbons bonded to less electronegative halogens, a phenomenon known as the "heavy atom effect". In related iodo-pyridazine derivatives, the carbon directly bonded to iodine (C-3) can be found around 123.2 ppm. clockss.org Other ring carbons also experience shifts due to the electronic influence of the iodine substituent. clockss.org

Table 2: Representative ¹³C NMR Data for Pyridazine Derivatives This table provides illustrative data from related compounds to infer the expected spectral characteristics of this compound.

| Compound | Carbon Atom | Chemical Shift (δ ppm) | Reference |

|---|---|---|---|

| Pyridazine | C-3 / C-6 | 150.5 | chemicalbook.com |

| C-4 / C-5 | 126.5 | chemicalbook.com | |

| 3-methylpyridazine | C-3 | 159.2 | chemicalbook.com |

| C-4 | 124.6 | chemicalbook.com | |

| C-5 | 131.0 | chemicalbook.com | |

| C-6 | 150.1 | chemicalbook.com | |

| -CH₃ | 21.4 | chemicalbook.com | |

| Diethyl 3-iodo-6-methylpyridazine-4,5-dicarboxylate | C-3 | 123.2 | clockss.org |

| C-4 | 135.6 | clockss.org | |

| C-5 | 125.9 | clockss.org |

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information based on fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio of the molecular ion. This precision allows for the determination of the elemental formula of a compound, as the measured mass can be distinguished from other formulas with the same nominal mass. For iodo-substituted heterocyclic compounds, HRMS is used to confirm their identity by comparing the experimentally found exact mass with the calculated mass for the expected molecular formula. clockss.orgacs.orgrsc.org For example, in the analysis of a related compound, diethyl 3-iodo-6-methylpyridazine-4,5-dicarboxylate, the calculated mass for C₇H₇N₂O₂I was 277.9552, while the found mass was 277.9541, confirming the compound's composition. clockss.org

Table 3: Example of High-Resolution Mass Spectrometry (HRMS) Data

| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |

|---|---|---|---|---|

| 4-Iodo-5-methyl-2-phenyl-1,3-oxazole | C₁₀H₈INOH | 285.9729 | 285.9724 | acs.org |

Gas Chromatography-Mass Spectrometry (GC/MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is frequently employed to analyze the composition of complex reaction mixtures. In syntheses involving pyridazine derivatives, GC/MS analysis of the crude reaction mixture can reveal the conversion rate of starting materials and the formation of products and by-products. clockss.org This method is also effective in detecting and identifying regioisomers that may form during a reaction. thieme-connect.com In some cases, thermal decay or dimerization of compounds can be observed in the injection port of the gas chromatograph. scirp.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique that is particularly useful for analyzing compounds that are not sufficiently volatile or stable for GC/MS. LC-MS is often used to monitor the progress of chemical reactions in real-time. manchester.ac.uk It plays a critical role in the identification of reaction intermediates, which are often transient and present in low concentrations. synhet.com The availability of LC-MS analysis for this compound indicates its application in the characterization and quality control of this compound. bldpharm.com

Vibrational Spectroscopy

Detailed experimental data from FT-IR and FT-Raman spectroscopy, which would provide information on the vibrational modes of the functional groups and the molecular skeleton of this compound, have not been reported in the surveyed literature.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

No specific FT-IR spectra or tables of vibrational frequencies for this compound are available.

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

No specific FT-Raman spectra or corresponding vibrational data for this compound could be located.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Information regarding the electronic absorption maxima (λmax) of this compound, which would describe its electronic transitions, is not present in the available scientific databases.

X-ray Crystallography for Solid-State Structural Elucidation

There are no published reports on the single-crystal X-ray diffraction analysis of this compound. Therefore, crucial data such as its crystal system, space group, unit cell dimensions, and atomic coordinates are unknown.

Computational and Theoretical Investigations of 3 Iodo 5 Methylpyridazine

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for elucidating the molecular structure, reactivity, and spectroscopic properties of chemical compounds. These computational methods allow for the investigation of molecules at the electronic level, providing insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) has become one of the most popular and effective quantum mechanical methods for studying the electronic structure of molecules. Its balance of computational cost and accuracy makes it a preferred method for calculating the properties of medium to large-sized molecules. DFT calculations are used to determine a wide range of molecular properties, from optimized geometries to reactivity descriptors.

The first step in a computational study is typically geometrical optimization. This process involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface, representing the molecule's most stable structure. For 3-Iodo-5-methylpyridazine, DFT calculations, for instance at the B3LYP/6-311++G(d,p) level, would be used to determine the precise bond lengths, bond angles, and dihedral angles of its ground state.

Conformational analysis, which examines the different spatial arrangements of atoms that can be interconverted by rotation about single bonds, is also a key aspect. While the pyridazine (B1198779) ring itself is rigid, the orientation of the methyl group's hydrogen atoms would be determined to find the most stable conformer.

Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative Data) This table presents hypothetical data based on typical values for substituted pyridazine rings.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C3-I | 2.10 | N1-N2-C3 | 118.5 |

| C5-C(CH3) | 1.51 | N2-C3-C4 | 122.0 |

| N1-N2 | 1.34 | C3-C4-C5 | 118.0 |

| N2-C3 | 1.33 | C4-C5-C6 | 117.5 |

| C5-C6 | 1.39 | C5-C6-N1 | 122.5 |

| C6-N1 | 1.33 | C6-N1-N2 | 121.5 |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction, representing the molecule's nucleophilicity, while the LUMO is the orbital most likely to accept electrons, indicating its electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's stability and reactivity. A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative Data) This table presents hypothetical data to illustrate FMO analysis.

| Parameter | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.20 |

| Energy Gap (ΔE) | 5.65 |

The distribution of the HOMO and LUMO across the molecule would reveal the primary sites for electron donation and acceptance. For this compound, the HOMO is expected to be located primarily on the pyridazine ring and the iodine atom, while the LUMO would likely be distributed over the π-system of the ring.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. The MEP surface is colored according to the local electrostatic potential: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green areas represent neutral potential.

For this compound, the MEP map would likely show:

Negative Potential (Red): Concentrated around the two nitrogen atoms of the pyridazine ring due to their high electronegativity and lone pairs of electrons. These sites are the most probable for protonation and interaction with electrophiles.

Positive Potential (Blue): Located around the hydrogen atoms of the methyl group. The area around the iodine atom might exhibit a region of positive potential known as a "sigma-hole," making it a potential site for halogen bonding interactions.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness; soft molecules are more reactive.

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system.

Global Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.

While global indices describe the molecule as a whole, **

Density Functional Theory (DFT) Studies

Thermodynamic Properties (Heat Capacity, Entropy, Enthalpy)

Thermodynamic properties such as heat capacity (C), entropy (S), and enthalpy (H) are fundamental to understanding the stability and reactivity of a compound. Computational methods, particularly those based on Density Functional Theory (DFT), can be used to calculate these properties. These calculations typically start by optimizing the molecular geometry to find the lowest energy structure. Following this, a frequency calculation is performed, which provides the vibrational modes of the molecule.

From these vibrational frequencies, along with rotational and translational contributions, the thermodynamic functions can be determined. For instance, standard molar heat capacity, entropy, and enthalpy of formation can be calculated with good accuracy when compared to experimental results where available nist.gov. These computational approaches allow for the systematic study of how chemical modifications, such as the introduction of different functional groups, affect the thermodynamic stability of a series of compounds academie-sciences.fr. A detailed search of published literature did not yield specific calculated thermodynamic data for this compound.

Non-Linear Optic (NLO) Properties

Non-linear optics (NLO) describes the behavior of materials under intense electromagnetic fields, such as those from lasers, leading to a variety of phenomena useful in photonics and optoelectronics jhuapl.edu. Organic molecules with extensive π-conjugated systems are of particular interest for NLO applications nih.gov. Computational chemistry is a vital tool for predicting the NLO response of molecules, primarily by calculating the molecular polarizability (α) and hyperpolarizabilities (β, γ) mdpi.comresearchgate.net.

DFT calculations, using specific functionals like CAM-B3LYP or M06-2X, have proven reliable for estimating these properties mdpi.comresearchgate.net. The calculations can predict the first-order hyperpolarizability (β), which is responsible for effects like second-harmonic generation mdpi.com. The third-order polarizability (γ) is also a key parameter nih.gov. While pyridazine and its derivatives can be components of NLO-active materials, specific computational studies on the NLO properties of this compound are not available in the searched scientific literature.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for studying the electronic excited states of molecules rsc.orguci.edusemanticscholar.org. It offers a favorable balance between computational cost and accuracy, making it applicable to a wide range of molecular systems semanticscholar.orgchemrxiv.org. The method is an extension of ground-state DFT and is typically used within the linear-response framework to calculate vertical excitation energies, which correspond to the absorption of light uci.edu.

Absorption and Emission Properties

TD-DFT is the workhorse of computational electronic spectroscopy for predicting absorption and emission properties chemrxiv.org. By calculating the vertical excitation energies and corresponding oscillator strengths, one can simulate a molecule's UV-visible absorption spectrum researchgate.net. The calculations can identify the nature of the electronic transitions, for example, whether they are localized π→π* transitions or involve charge transfer.

To study emission (fluorescence or phosphorescence), the geometry of the molecule in its lowest excited state (S1 or T1) must first be optimized. The energy difference between the optimized excited state and the ground state at that geometry gives the emission energy. The difference between the absorption and emission energies is known as the Stokes shift, which can also be reproduced with TD-DFT calculations nii.ac.jp. While TD-DFT has been used to study the photophysical properties of various pyridazine derivatives frontiersin.org, specific simulated absorption and emission spectra for this compound are not found in the reviewed literature.

Intersystem Crossing (ISC) Mechanisms

The presence of a heavy atom, such as iodine, in a molecule can significantly increase the rate of ISC due to the large spin-orbit coupling constant of the heavy atom wikipedia.orgnih.gov. Computational methods can be used to calculate the SOC matrix elements between the relevant singlet and triplet states. A large SOC value, combined with a small energy gap between the S1 and T1 states, indicates that ISC is likely to be an efficient process nih.govnih.gov. Although the presence of iodine in this compound strongly suggests that ISC could be a significant deactivation pathway for its excited states, specific computational studies elucidating this mechanism for the molecule were not found.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, theoretical chemists can identify reactants, products, intermediates, and, most importantly, the transition states that connect them. Methods based on DFT are commonly used to calculate the energies and structures of these species.

This analysis provides critical information about the reaction's feasibility and kinetics. The energy difference between the reactants and the transition state determines the activation energy barrier, which is directly related to the reaction rate. Furthermore, computational analysis can reveal subtle electronic effects that dictate the regioselectivity or stereoselectivity of a reaction. While computational modeling is widely applied across organic chemistry, detailed studies elucidating specific mechanistic pathways involving this compound are not present in the surveyed literature.

Intramolecular Charge Transfer (ICT) Investigations

Intramolecular charge transfer (ICT) is a process where an electron is transferred from an electron-donor part of a molecule to an electron-acceptor part upon photoexcitation rsc.org. This phenomenon is characteristic of molecules with a D-π-A (donor-pi bridge-acceptor) structure. The formation of an ICT state can lead to unique photophysical properties, such as dual fluorescence and strong solvent-dependent (solvatochromic) emission shifts rsc.orgnih.gov.

Computational studies, including TD-DFT, are frequently used to investigate ICT processes nih.gov. These calculations can characterize the nature of the excited states, for example, by analyzing the molecular orbitals involved in the transition. For an ICT state, the highest occupied molecular orbital (HOMO) is typically localized on the donor moiety, while the lowest unoccupied molecular orbital (LUMO) is on the acceptor moiety nih.gov. This separation of charge can be visualized and quantified, confirming the charge-transfer character of the excited state nih.govrsc.org. Although the pyridazine ring can act as an acceptor, specific computational investigations into the ICT properties of this compound have not been reported.

Analysis of Intermolecular Interactions and Crystal Packing

A thorough analysis of the intermolecular interactions and crystal packing of this compound would necessitate experimental data from single-crystal X-ray diffraction, supplemented by computational modeling. In the absence of such specific studies, a hypothetical analysis can be constructed based on the functional groups present in the molecule.

The primary intermolecular forces expected to be at play in the crystal lattice of this compound are halogen bonding, hydrogen bonding, and π-π stacking interactions.

Hydrogen Bonding: The methyl group at the 5-position, while not a classical hydrogen bond donor, can participate in weaker C–H···N or C–H···I hydrogen bonds. The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors. The presence and geometry of these weak hydrogen bonds would further influence the crystal packing.

π-π Stacking: The aromatic pyridazine ring allows for the possibility of π-π stacking interactions between adjacent molecules. The offset or face-to-face arrangement of the rings would contribute to the cohesive energy of the crystal.

Hypothetical Crystal Packing Data:

Without experimental data, we can only speculate on the crystallographic parameters. A hypothetical data table is presented below to illustrate the type of information that would be obtained from a single-crystal X-ray diffraction study.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 7.8 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 652.1 |

| Z | 4 |

| Density (calculated) (g/cm³) | 2.250 |

Predicted Intermolecular Contact Distances:

Computational chemistry could predict the distances of key intermolecular contacts. These predictions would be crucial for understanding the relative importance of different interactions.

| Interaction Type | Predicted Distance (Å) |

| I···N (Halogen Bond) | 2.8 - 3.2 |

| C–H···N (Hydrogen Bond) | 2.4 - 2.8 |

| C–H···I (Hydrogen Bond) | 2.9 - 3.5 |

| Ring Centroid-Centroid (π-π Stacking) | 3.5 - 4.0 |

It is important to reiterate that the data presented in the tables are purely hypothetical and serve to illustrate the parameters that would be investigated in a comprehensive study of this compound's crystal structure. Further experimental and computational work is required to elucidate the precise nature of its intermolecular interactions and crystal packing.

Advanced Research Applications and Emerging Areas

Applications in Sophisticated Organic Synthesis

In the field of organic synthesis, the strategic use of functionalized heterocyclic compounds is paramount for the construction of complex molecular architectures. 3-Iodo-5-methylpyridazine has emerged as a key player in this context, offering a reactive handle for the introduction of diverse molecular fragments.

The utility of this compound as a versatile building block is primarily attributed to the presence of the iodo substituent on the pyridazine (B1198779) ring. This iodo group serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions have revolutionized the way organic chemists approach the synthesis of complex molecules, and halo-pyridazines are key substrates in these transformations.

One of the most prominent applications of iodo-substituted heterocycles is in the Suzuki-Miyaura coupling reaction . This reaction involves the coupling of an organoboron compound, such as a boronic acid or ester, with a halide in the presence of a palladium catalyst and a base. The reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. In this context, this compound can be readily coupled with various aryl or heteroaryl boronic acids to generate a diverse library of 3-aryl-5-methylpyridazines. This versatility allows for the systematic modification of the pyridazine core, which is a crucial aspect of structure-activity relationship studies in drug discovery.

Another powerful cross-coupling reaction where this compound can be employed is the Sonogashira coupling . This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. nih.govscirp.org The Sonogashira coupling is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in many natural products and pharmaceuticals. The use of this compound in this reaction allows for the introduction of alkyne-containing side chains onto the pyridazine scaffold, further expanding the chemical space accessible from this starting material. The reaction is typically carried out under mild conditions, making it compatible with a variety of sensitive functional groups. nih.gov

The Buchwald-Hartwig amination is another cornerstone of modern organic synthesis that highlights the versatility of this compound. This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orglibretexts.orgrug.nl This reaction is of immense importance in the pharmaceutical industry, as the arylamine moiety is a common feature in many drug molecules. By employing this compound in the Buchwald-Hartwig amination, chemists can introduce a wide array of primary and secondary amines at the 3-position of the pyridazine ring, leading to the synthesis of novel 3-amino-5-methylpyridazine derivatives. The scope of this reaction is broad, allowing for the coupling of various amines under relatively mild conditions. wikipedia.org

The following table provides a summary of the key cross-coupling reactions where this compound can be utilized as a versatile building block:

| Reaction Name | Coupling Partners | Bond Formed | Key Features |

| Suzuki-Miyaura Coupling | Organoboron compound (e.g., boronic acid) | C-C (aryl-aryl) | Mild conditions, high functional group tolerance |

| Sonogashira Coupling | Terminal alkyne | C-C (aryl-alkyne) | Synthesis of conjugated systems |

| Buchwald-Hartwig Amination | Amine (primary or secondary) | C-N (aryl-amine) | Formation of arylamines |

The reactivity of the pyridazine ring system, combined with the presence of the iodo group, also makes this compound a valuable substrate for the development of novel synthetic methodologies. For instance, a patented synthetic approach describes the preparation of substituted pyridazine compounds that can act as inhibitors of the NLRP3 inflammasome. google.com This pathway involves the reaction of a pyridazine derivative, which could be conceptually derived from a precursor like this compound, to introduce various substituents and build molecular complexity. The development of such new pathways is crucial for accessing novel chemical entities that may not be available through established synthetic routes.

Exploration in Medicinal Chemistry Research

The pyridazine scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov This has led to extensive research into pyridazine derivatives for the treatment of a wide range of diseases.

The this compound core serves as an excellent starting point for the design and synthesis of new chemical entities (NCEs). The ability to functionalize the 3-position of the pyridazine ring through cross-coupling reactions allows medicinal chemists to systematically modify the structure and explore its interaction with biological targets. The imidazo[1,2-b]pyridazine (B131497) scaffold, which can be synthesized from pyridazine precursors, is another important heterocyclic nucleus that has yielded bioactive molecules, including the kinase inhibitor ponatinib. nih.gov The principles of scaffold design involve using a core structure, like this compound, and decorating it with various functional groups to optimize its pharmacological properties. This approach has been widely used in drug discovery to generate libraries of compounds for high-throughput screening. mdpi.com

Structure-activity relationship (SAR) studies are a critical component of medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. The versatility of this compound in organic synthesis makes it an ideal starting material for SAR studies. By synthesizing a series of analogs with different substituents at the 3-position, researchers can investigate the impact of these modifications on the compound's potency, selectivity, and pharmacokinetic properties.

For example, in the context of developing kinase inhibitors, SAR studies on quinazoline (B50416) derivatives have shown that specific substitutions on the heterocyclic core can significantly enhance their inhibitory activity against targets like the epidermal growth factor receptor (EGFR). nih.govmdpi.com Similar principles can be applied to derivatives of this compound. By introducing a variety of aryl, alkyl, or amino groups at the 3-position, it is possible to probe the binding pocket of a target enzyme and identify key interactions that contribute to biological activity.

Furthermore, the exploration of heterocyclic compounds in the context of neurodegenerative diseases has also relied heavily on SAR studies. mdpi.com The systematic modification of a core scaffold allows for the optimization of properties required for drugs targeting the central nervous system, such as blood-brain barrier permeability and interaction with specific neuronal targets.

The following table outlines the key aspects of SAR studies that can be conducted using derivatives of this compound:

| SAR Aspect | Description | Example Application |

| Potency | Investigating how structural changes affect the concentration of the compound required to elicit a biological response. | Optimizing the inhibitory concentration (IC50) of a kinase inhibitor. |

| Selectivity | Determining how modifications influence the compound's activity against different biological targets. | Designing a selective inhibitor for a specific kinase to minimize off-target effects. |

| Pharmacokinetics | Assessing how structural variations impact the absorption, distribution, metabolism, and excretion (ADME) of the compound. | Improving the oral bioavailability of a potential drug candidate. |

The utility of this compound extends to its role as a key intermediate in the synthesis of more complex molecules that are potential drug candidates. A key intermediate is a molecule that is synthesized in the middle of a multi-step synthesis and is crucial for the construction of the final target molecule. The synthesis of crizotinib, an anticancer drug, for example, relies on a key iodinated pyrazole (B372694) intermediate. researchgate.net Similarly, this compound can serve as a precursor to a variety of pyridazine-containing compounds with therapeutic potential.

The pyridazine scaffold is found in a number of compounds investigated for their activity as kinase inhibitors. nih.gov Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery, and this compound provides a convenient entry point for the synthesis of novel pyridazine-based kinase inhibitors. A patent for pyridazine derivatives highlights their potential as active ingredients in medicaments, further underscoring the importance of this class of compounds in pharmaceutical research. mdpi.com

Contributions to Agrochemical Research

The utility of the pyridazine scaffold is increasingly recognized in the agrochemical sector for the development of new crop protection agents. researchgate.netnih.gov The inherent biological activity of the pyridazine ring, combined with the ability to introduce a wide variety of substituents, allows for the creation of potent and selective pesticides and herbicides. researchgate.netnih.gov

Halogenated pyridazines are key intermediates in the synthesis of complex agrochemicals. nbinno.comnbinno.com Compounds like 3,5-dichloropyridazine (B104411) serve as versatile platforms for creating new herbicides and fungicides by allowing for sequential and site-selective reactions. nbinno.comnbinno.com Similarly, this compound functions as a crucial building block. The carbon-iodine bond is highly reactive, particularly in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the efficient introduction of diverse molecular fragments. This reactivity is exploited to synthesize a range of pyridazine-containing structures, including amides, hydrazones, and hydrazides, which have shown promising insecticidal activity against aphids. nih.gov The pyridazine moiety is a core component of several commercial pesticides, including the herbicide pyridafol (B1214434) and the insecticide pyridaben, underscoring its importance in crop protection. researchgate.net

The development of new agrochemicals is moving towards more sophisticated modes of action, often termed "fourth-generation pesticides." These compounds act by manipulating specific physiological and metabolic processes in pests or weeds, such as acting as growth inhibitors, rather than through broad toxicity. researchgate.net Research in this area has leveraged the pyridazine core to discover herbicides with novel target sites. For example, the bleaching herbicide cyclopyrimorate (B1669518) was developed through the structural modification of lead compounds derived from pyridazine herbicide substructures. researchgate.net This innovative herbicide targets homogentisate (B1232598) solanesyltransferase, a previously unexploited enzyme in commercial herbicides. researchgate.net This discovery highlights the role of the pyridazine framework in designing next-generation agrochemicals that can help manage herbicide resistance and offer new solutions for weed control.

Development in Materials Science Research

The unique electronic nature of the pyridazine ring also makes it a valuable component in the field of materials science, particularly for applications in electronics and supramolecular chemistry.

Pyridazines are classified as organic heterocyclic aromatic semiconductors and are being explored for their potential in electronic applications. liberty.edu The pyridazine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This property makes it an excellent electron-acceptor unit in "push-pull" or donor-acceptor molecular architectures. researchgate.net By coupling a pyridazine derivative like this compound (via its reactive iodine) with an electron-donating moiety, researchers can synthesize π-conjugated molecules with tailored optoelectronic properties. researchgate.net These materials can exhibit intense fluorescence and are investigated for their potential use in devices such as Organic Light-Emitting Diodes (OLEDs). researchgate.net Theoretical studies, including Density Functional Theory (DFT) calculations, are often used to understand the electronic structure and predict the nonlinear optical response of these novel pyridazine-based materials. researchgate.net

In the field of supramolecular chemistry, scientists use non-covalent interactions to construct large, well-ordered molecular architectures from smaller building blocks. hud.ac.uknih.gov The assembly process is often directed by the highly predictable and directional nature of metal-ligand coordination bonds. nih.gov Heterocyclic compounds containing nitrogen atoms, such as pyridines and pyridazines, are excellent ligands for transition metal ions. nih.govmdpi.com

The two adjacent nitrogen atoms in the pyridazine ring allow it to act as a chelating ligand, binding to a metal center in a pincer-like fashion. Substituted pyridazines like this compound can be further functionalized to create more complex, polydentate ligands. hud.ac.uk When these programmed ligands are mixed with suitable metal ions, they can spontaneously self-assemble into discrete, finite structures like metallomacrocycles, cages, or extended coordination polymers. gla.ac.uk The final architecture of these supramolecular assemblies is dictated by the coordination geometry of the metal ion and the structural information encoded within the ligand, making pyridazine derivatives valuable tools for the rational design of functional nanomaterials. hud.ac.uk

Research into Environmental Fate and Photochemical Behavior

The environmental fate and photochemical behavior of this compound are areas of emerging research interest, driven by the broader need to understand the lifecycle and potential impact of halogenated heterocyclic compounds in the environment. While specific experimental studies on this compound are not extensively documented in publicly available literature, its structural features—a pyridazine ring, a methyl group, and an iodine substituent—allow for scientifically grounded predictions regarding its environmental persistence, degradation pathways, and photochemical reactivity.

Researchers are investigating how these functional groups influence the compound's interaction with soil, water, and atmospheric components. The presence of the iodine atom is of particular significance, as carbon-iodine bonds are known to be susceptible to photolysis, suggesting that sunlight could be a primary driver of its degradation in aquatic and atmospheric environments.

Detailed Research Findings

Current research into compounds with similar structures—iodinated aromatics and methylated nitrogen heterocycles—provides a framework for understanding the potential environmental behavior of this compound.